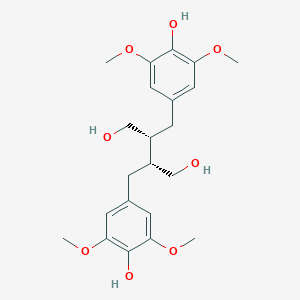

5,5'-Dimethoxysecoisolariciresinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRARZPRFYUCGZ-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,5'-Dimethoxysecoisolariciresinol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the lignan (B3055560) 5,5'-Dimethoxysecoisolariciresinol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring lignan that has been identified in several plant species. The primary sources reported in the scientific literature are from the Lauraceae and Santalaceae families.

The known natural sources include:

-

Cinnamomum cassia (Chinese Cinnamon): This lignan has been isolated from the twigs of Cinnamomum cassia. The twigs of this plant are a rich source of various secondary metabolites, including a diverse array of lignans (B1203133).

-

Santalum album (Indian Sandalwood): this compound has also been reported to be present in the heartwood of Santalum album. Sandalwood is renowned for its aromatic essential oils, but its woody tissues also contain a variety of other bioactive compounds, including lignans.

-

Cinnamomum osmophloeum (Pseudocinnamomum): While not the compound itself, a closely related ester, 9,9'-di-O-feruloyl-(+)-5,5'-dimethoxy secoisolariciresinol, has been isolated from this species. This suggests that the core structure of this compound is biosynthetically available within the Cinnamomum genus.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from its natural sources. While phytochemical studies have confirmed its presence, they have not yet provided precise measurements of its abundance. The table below summarizes the available information.

| Plant Species | Part of Plant | Compound Presence | Reported Yield/Concentration |

| Cinnamomum cassia | Twigs | Identified | Not Reported |

| Santalum album | Heartwood | Reported | Not Reported |

Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection, are required to determine the exact concentration of this lignan in various plant matrices.

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not explicitly available in the literature, a general methodology can be constructed based on established techniques for the separation of lignans from plant materials, particularly from Cinnamomum species. The following is a representative protocol.

Plant Material Preparation

-

Collection and Drying: Collect fresh twigs of Cinnamomum cassia. The plant material should be thoroughly washed with distilled water to remove any surface contaminants. Subsequently, air-dry the twigs at room temperature in a well-ventilated area until they are brittle.

-

Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. A common and effective method is maceration or Soxhlet extraction with 80% aqueous ethanol (B145695) or methanol (B129727). This is typically performed at room temperature or under reflux for several hours and repeated multiple times to ensure complete extraction.

-

Concentration: The resulting crude extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Fractionation

-

Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme would involve:

-

n-Hexane or Petroleum Ether: To remove non-polar compounds such as fats and waxes.

-

Dichloromethane or Chloroform: To extract compounds of intermediate polarity.

-

Ethyl Acetate (B1210297): Lignans are often enriched in this fraction.

-

n-Butanol: To isolate more polar glycosidic compounds.

-

-

Fraction Selection: The ethyl acetate fraction is typically the most promising for the isolation of lignans like this compound. This fraction is collected and concentrated.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is used as the mobile phase. This technique provides high resolution and yields the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Cinnamomum cassia twigs.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

While the direct biological activity of this compound on specific signaling pathways has not been extensively studied, other lignans and natural compounds from Cinnamomum species have been shown to modulate key cellular pathways, such as the STAT3 signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of the STAT3 signaling pathway and a hypothetical point of inhibition by lignans.

An In-depth Technical Guide to 5,5'-Dimethoxysecoisolariciresinol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxysecoisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in various plants. It is structurally related to secoisolariciresinol (B192356), a well-studied phytoestrogen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a central butane-1,4-diol backbone substituted with two (4-hydroxy-3,5-dimethoxyphenyl)methyl groups at the 2 and 3 positions. The stereochemistry of the chiral centers at C-2 and C-3 is (2R, 3R), as established by spectroscopic analysis.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol[1] |

| Molecular Formula | C₂₂H₃₀O₈[1] |

| CAS Number | 1002106-91-3[2] |

| SMILES | COC1=CC(=CC(=C1O)OC)C--INVALID-LINK----INVALID-LINK--CC2=CC(=C(C(=C2)OC)O)OC |

| InChI | InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1[1] |

| InChIKey | XTRARZPRFYUCGZ-HOTGVXAUSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 422.47 g/mol | [2] |

| Exact Mass | 420.178418 g/mol | [3] |

| Appearance | Powder | [] |

| Storage Temperature | -20°C | [5] |

| Purity (typical) | ≥98% | [] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data and Observations |

| ¹³C NMR (in CDCl₃) | Spectra available, detailed assignments can be found in specialized databases.[3] |

| ¹H and ¹³C NMR | Complete assignment for the related compound secoisolariciresinol diglucoside is available and can serve as a reference.[6] |

| Mass Spectrometry | Can be analyzed using techniques like LC-MS for identification and quantification.[7] |

Biological Activities and Potential Signaling Pathways

This compound, as a lignan, is anticipated to possess a range of biological activities. Lignans (B1203133), in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Lignans are effective radical scavengers due to their phenolic hydroxyl groups. The antioxidant activity of lignans can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The presence of the methoxy (B1213986) groups in this compound may influence its antioxidant potential.

Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways are central to the inflammatory response. Lignans have been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[8] The Akt pathway is also a critical regulator of inflammation and cell survival.

Below are diagrams illustrating the potential points of intervention for this compound within the NF-κB and Akt signaling pathways, based on the known activities of related lignans.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated modulation of the Akt signaling pathway by this compound.

Anticancer Activity

Several lignans have demonstrated promising anticancer activities. While specific studies on this compound are limited, its structural similarity to other bioactive lignans suggests it may also possess antiproliferative and pro-apoptotic effects in cancer cells. Further research is warranted to explore its potential in this area.

Experimental Protocols

Extraction from Natural Sources (General Protocol for Lignans)

This compound has been isolated from the twigs of Cinnamomum cassia. A general protocol for the extraction of lignans from plant material is outlined below. This can be adapted and optimized for the specific source.

Caption: General workflow for the extraction and purification of lignans from plant material.

Detailed Steps:

-

Preparation of Plant Material: The plant material (e.g., twigs of Cinnamomum cassia) is dried and ground into a fine powder to increase the surface area for extraction.[9][10]

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like Soxhlet extraction or maceration.[9][10]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid extraction with solvents of varying polarity to separate compounds based on their solubility.

-

Purification: The targeted lignan-containing fraction is subjected to chromatographic techniques for purification. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly employed.[11] High-performance liquid chromatography (HPLC) can be used for final purification and analysis.[12][13]

Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.[14][15][16][17]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or 90% aqueous acetone). The concentration is typically around 0.1 mM.[14]

-

Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity Assay (Inhibition of NO Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Measurement of Nitrite (B80452):

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

-

Cell Viability Assay:

-

Perform a cell viability assay (e.g., MTT or WST-1 assay) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Determine the IC₅₀ value for NO inhibition.

-

Conclusion

This compound is a lignan with a well-defined chemical structure and interesting potential for biological activity. Its antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and Akt, make it a compelling candidate for further investigation in the context of inflammatory diseases and potentially cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are needed to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings.

References

- 1. This compound | C22H30O8 | CID 10002343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1002106-91-3 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 5. biorbyt.com [biorbyt.com]

- 6. researchgate.net [researchgate.net]

- 7. On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic analysis of secoisolariciresinol diglucoside and hydroxycinnamic acid glucosides in flaxseed by alkaline extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. research.aalto.fi [research.aalto.fi]

- 15. research.aalto.fi [research.aalto.fi]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activities of 5,5'-Dimethoxysecoisolariciresinol and its Precursors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of 5,5'-Dimethoxysecoisolariciresinol and its closely related precursor, secoisolariciresinol (B192356) (SECO), and its diglucoside form (SDG). The available scientific literature primarily focuses on SECO and SDG, with data on this compound being limited. This document summarizes the key findings on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and outlining the associated signaling pathways.

Core Biological Activities

This compound and its precursors have demonstrated a range of biological effects, with the most prominent being antioxidant, anti-inflammatory, and anticancer activities. These properties are attributed to their unique chemical structures, which allow them to interact with various cellular targets and signaling molecules.

Antioxidant Activity

The antioxidant properties of secoisolariciresinol (SECO) and its diglucoside (SDG) have been evaluated in various in vitro assays. These compounds exhibit potent radical scavenging capabilities, contributing to their protective effects against oxidative stress.

Quantitative Antioxidant Data

| Compound | Assay | IC50 Value (µg/mL) | Antioxidant Potency (vs. Vitamin E) | Reference |

| (-)-Secoisolariciresinol | DPPH | 12.25 | 4.86 | [1] |

| (-)-Secoisolariciresinol | ABTS | Not specified | Not specified | [1] |

| Secoisolariciresinol (SECO) | PMNL-CL | Not specified (91.2% reduction at 2.5 mg/mL) | 4.86 | [2] |

| Secoisolariciresinol Diglucoside (SDG) | DPPH | 78.9 | 1.27 | [3] |

| Secoisolariciresinol Diglucoside (SDG) | PMNL-CL | Not specified (23.8% reduction at 2.5 mg/mL) | 1.27 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of a compound like secoisolariciresinol.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM) and stored in the dark.

-

Sample Preparation: The test compound (secoisolariciresinol) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid or Trolox) are also included.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[4][5][6][7]

Experimental Workflow for DPPH Assay

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Antioxidant Profile of Secoisolariciresinol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific literature on the antioxidant properties of secoisolariciresinol (B192356) (SECO) and its related compounds, primarily secoisolariciresinol diglucoside (SDG), enterodiol (B191174) (ED), and enterolactone (B190478) (EL). Direct research on the antioxidant activity of 5,5'-Dimethoxysecoisolariciresinol is limited in publicly available literature. The data presented herein pertains to its closely related structural analogs.

Executive Summary

Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. Secoisolariciresinol (SECO) and its precursor, secoisolariciresinol diglucoside (SDG), are prominent lignans found in flaxseed. Following ingestion, SDG is metabolized by the gut microbiota into SECO, which is further converted to the mammalian lignans enterodiol (ED) and enterolactone (EL). These metabolites are readily absorbed and are believed to be responsible for the systemic antioxidant effects observed. This guide provides a comprehensive overview of the in vitro and in vivo antioxidant activities of these compounds, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of secoisolariciresinol and its derivatives has been evaluated using various assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Radical Scavenging Activity

| Compound | Assay | IC50 / Activity | Reference |

| Secoisolariciresinol Diglucoside (SDG) | DPPH Radical Scavenging | IC50: 78.9 µg/mL | [1][2] |

| Secoisolariciresinol Diglucoside (SDG) | Hydroxyl Radical Scavenging | Concentration-dependent inhibition (4% at 25 µg/mL to 82% at 2000 µg/mL) | [3] |

Table 2: Antioxidant Potency Compared to Vitamin E

| Compound | Antioxidant Potency (relative to Vitamin E) | Reference |

| Secoisolariciresinol (SECO) | 4.86 | [4][5] |

| Enterodiol (ED) | 5.02 | [4][5] |

| Enterolactone (EL) | 4.35 | [4][5] |

| Secoisolariciresinol Diglucoside (SDG) | 1.27 | [4][5] |

Table 3: In Vivo Effects on Antioxidant Enzymes in a Rat Model of CCl4-Induced Liver and Kidney Damage [1][2]

| Treatment Group | Catalase (CAT) | Superoxide Dismutase (SOD) | Peroxidase (POX) | Lipid Peroxidation (LPO) |

| SDG (12.5 mg/kg b.w.) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Significantly Decreased (P < 0.001) |

| SDG (25 mg/kg b.w.) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Significantly Decreased (P < 0.001) |

| Silymarin (25 mg/kg) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Markedly Increased (P < 0.05) | Significantly Decreased (P < 0.001) |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test compound (this compound or related lignans)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

-

Sample Preparation: Prepare a stock solution of the test compound in methanol. From this, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS, pH 7.4) or ethanol (B145695)

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (734 nm)

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 20 µL of the sample or standard solution.

-

Add 180 µL of the ABTS•+ working solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Molecular Mechanisms and Signaling Pathways

Lignans exert their antioxidant effects through multiple mechanisms, not limited to direct radical scavenging. A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6]

Diagram 1: General Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity determination.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Diagram 2: Lignan-Mediated Nrf2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]

- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 5,5'-Dimethoxysecoisolariciresinol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the anti-inflammatory effects of 5,5'-Dimethoxysecoisolariciresinol is limited in the current scientific literature. This guide summarizes the significant anti-inflammatory activities of its close structural analog, Secoisolariciresinol (B192356) Diglucoside (SDG), which is metabolized in vivo to compounds structurally similar to this compound. The presented data and mechanisms are based on the activities of SDG and its metabolites, providing a strong inferential basis for the potential effects of this compound.

Executive Summary

Inflammation is a critical biological process that, when dysregulated, contributes to a multitude of chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of plant-derived compounds, known as phytochemicals. Among these, lignans (B1203133) have emerged as a promising class of molecules. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, drawing from studies on its closely related precursor, Secoisolariciresinol Diglucoside (SDG). Evidence suggests that these compounds exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and by influencing the production of inflammatory mediators such as nitric oxide and various cytokines. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

This compound is a lignan (B3055560), a class of polyphenolic compounds found in a variety of plants. Its precursor, Secoisolariciresinol Diglucoside (SDG), is abundant in flaxseed and is metabolized by gut microbiota into the active compounds enterodiol (B191174) and enterolactone (B190478), with secoisolariciresinol as an intermediate.[1][2] These metabolites are credited with the biological activities associated with SDG consumption.[2] Given the structural similarity, it is hypothesized that this compound possesses comparable, if not enhanced, anti-inflammatory properties. This guide will explore the mechanistic basis for these effects, focusing on key cellular and molecular targets.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies on Secoisolariciresinol Diglucoside (SDG), which serve as a proxy for the potential activity of this compound.

Table 1: Effect of Secoisolariciresinol Diglucoside (SDG) on Pro-Inflammatory Cytokine Production in LPS-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs) [3]

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable |

| LPS (20 µg/mL) | ~45 | ~60 | ~55 |

| LPS + SDG (10 µM) | ~25* | ~30 | ~30 |

*p < 0.05, **p < 0.01 compared to LPS treatment. Data are approximated from graphical representations in the source material.

Table 2: Effect of Secoisolariciresinol Diglucoside (SDG) on NF-κB Pathway Protein Expression in LPS-Stimulated HUVECs [3]

| Treatment | Relative p-IκB-α Expression | Relative p-NF-κB p65 Expression |

| Control | Baseline | Baseline |

| LPS (20 µg/mL) | Significantly Increased (p < 0.001) | Significantly Increased (p < 0.001) |

| LPS + SDG (10 µM) | Significantly Decreased (p < 0.01) | Significantly Decreased (p < 0.01) |

Signaling Pathways

The anti-inflammatory effects of SDG, and by extension this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Studies on SDG have demonstrated its ability to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like Lipopolysaccharide (LPS).[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[3]

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[5] It comprises several subfamilies, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.[6] While direct evidence for this compound is pending, many polyphenols are known to modulate MAPK signaling to exert their anti-inflammatory effects.[7]

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of the anti-inflammatory effects of SDG, which can be adapted for this compound.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with the test compound (e.g., 10 µM SDG) for 1 hour, followed by stimulation with 20 µg/mL Lipopolysaccharide (LPS) for 24 hours.[3]

Measurement of Pro-Inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for IL-1β, IL-6, and TNF-α.

-

Follow the manufacturer's instructions for the assay protocol.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm with a reference wavelength of 540 nm) using a microplate reader.[3]

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p-NF-κB p65, and NF-κB p65 overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.[3]

-

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The available evidence, primarily from studies on its precursor SDG, strongly suggests that this compound holds significant promise as an anti-inflammatory agent. The proposed mechanisms of action, centered around the inhibition of the NF-κB and potentially the MAPK signaling pathways, provide a solid foundation for further investigation.

Future research should focus on:

-

Direct Evaluation: Conducting in vitro and in vivo studies specifically with this compound to confirm and quantify its anti-inflammatory effects.

-

Pharmacokinetics: Determining the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.

-

In Vivo Models: Assessing the efficacy of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship: Investigating how the methoxy (B1213986) groups on the aromatic rings influence the anti-inflammatory activity compared to secoisolariciresinol and other related lignans.

A comprehensive understanding of the anti-inflammatory properties of this compound will be crucial for its potential development as a novel therapeutic agent for the management of inflammatory conditions.

References

- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

The Neuroprotective Potential of 5,5'-Dimethoxysecoisolariciresinol: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract:

Neurodegenerative diseases represent a significant and growing global health challenge. The intricate pathologies, often characterized by neuroinflammation, oxidative stress, and apoptosis, demand novel therapeutic strategies. Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered considerable interest for their diverse biological activities. This technical guide focuses on the neuroprotective potential of a specific lignan (B3055560), 5,5'-Dimethoxysecoisolariciresinol. Due to the limited direct research on this compound, this paper leverages the extensive studies conducted on its close structural analog, Secoisolariciresinol Diglucoside (SDG), to infer and present its potential mechanisms of action. This guide provides a comprehensive overview of the preclinical evidence for the neuroprotective effects of SDG, detailing its impact on key signaling pathways involved in neuroinflammation and oxidative stress. We present quantitative data from pivotal studies in structured tables, offer detailed experimental protocols for key assays, and provide visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this promising area of neuropharmacology.

Introduction: The Promise of Lignans in Neuroprotection

Lignans are a diverse group of naturally occurring polyphenols synthesized in plants. Their chemical structures, characterized by the coupling of two phenylpropane units, underpin a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound is a lignan that has been isolated from sources such as the twigs of Cinnamomum cassia. While direct pharmacological studies on this compound are not abundant in the current literature, its structural similarity to the extensively studied lignan, Secoisolariciresinol Diglucoside (SDG), provides a strong basis for inferring its potential neuroprotective capabilities.

SDG, the primary lignan in flaxseed, has been the subject of numerous investigations that have established its beneficial effects against inflammation, oxidative stress, and in models of various diseases, including those with a neuroinflammatory component. This guide will, therefore, present the data on SDG as a proxy to illuminate the potential of this compound as a neuroprotective agent.

Core Neuroprotective Mechanisms: Insights from Secoisolariciresinol Diglucoside (SDG)

The neuroprotective effects of SDG are believed to be multifactorial, primarily revolving around its ability to counteract neuroinflammation and oxidative stress.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. SDG has been shown to mitigate neuroinflammatory processes by modulating the interactions between leukocytes and the blood-brain barrier (BBB).

Key Effects:

-

Reduced Leukocyte Adhesion and Migration: In models of aseptic encephalitis, orally administered SDG has been observed to diminish the adhesion of leukocytes to the BBB and their subsequent migration into the brain parenchyma.

-

Decreased VCAM-1 Expression: SDG treatment has been shown to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key adhesion molecule induced by pro-inflammatory cytokines like TNF-α and IL-1β on brain microvascular endothelial cells (BMVEC).

-

Blood-Brain Barrier Integrity: In the context of systemic inflammation induced by lipopolysaccharide (LPS), SDG has been found to prevent an increase in BBB permeability.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage. SDG has demonstrated potent antioxidant and free radical scavenging properties.

Key Effects:

-

Reduction of Oxidative Damage Markers: In a rodent model of painful radiculopathy, systemic administration of SDG led to a significant reduction in the levels of 8-hydroxyguanosine (B14389) (8-OHG), a marker of oxidative DNA damage, in both the dorsal root ganglia (DRG) and the spinal cord.

-

Decreased Nitrosative Stress: The same study also reported a significant decrease in spinal nitrotyrosine expression, a marker of nitrosative damage, following SDG treatment.

Modulation of Key Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways through which SDG exerts its neuroprotective effects, particularly in the context of Alzheimer's disease.

Key Signaling Pathway:

-

GPER/CREB/BDNF Pathway: In a female mouse model of Alzheimer's disease, SDG was found to ameliorate cognitive impairments by activating the G protein-coupled estrogen receptor (GPER). This activation, in turn, enhances the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory. This effect was linked to the gut microbial metabolites of SDG, enterodiol (B191174) (END) and enterolactone (B190478) (ENL).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SDG, providing a basis for understanding the potential efficacy of structurally related lignans like this compound.

Table 1: Effects of SDG on Markers of Neuroinflammation

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Leukocyte Adhesion | In vivo imaging of brain microvasculature (aseptic encephalitis model) | Oral SDG | Diminished leukocyte adhesion to the blood-brain barrier. | [1] |

| Leukocyte Migration | In vivo imaging of brain microvasculature (aseptic encephalitis model) | Oral SDG | Reduced migration of leukocytes across the blood-brain barrier. | [1] |

| VCAM-1 Expression | In vitro human brain microvascular endothelial cells (BMVEC) | SDG pretreatment followed by TNF-α or IL-1β stimulation | Decreased expression of VCAM-1. | [1] |

| Blood-Brain Barrier Permeability | In vivo systemic inflammation model (LPS injection) | Oral SDG | Prevented enhanced BBB permeability. | [1] |

Table 2: Effects of SDG on Markers of Oxidative Stress

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| 8-hydroxyguanosine (8-OHG) | Rodent model of painful radiculopathy | Systemic SDG | Significantly lower 8-OHG labeling in DRG neurons compared to vehicle (p = 0.0001) and sham-treated (p = 0.0164) groups. | [2] |

| Spinal Nitrotyrosine | Rodent model of painful radiculopathy | Systemic SDG | Significantly reduced spinal nitrotyrosine levels compared to vehicle-treated group (p = 0.0006). | [2] |

Table 3: Effects of SDG on Alzheimer's Disease-Related Pathology

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Cognitive Impairment | 10-month-old female APP/PS1 transgenic mice | SDG administration | Significant amelioration of cognitive impairments. | [3] |

| CREB/BDNF Expression | 10-month-old female APP/PS1 transgenic mice | SDG administration | Enhanced expression of CREB and BDNF. | [3] |

| β-amyloid (Aβ) Deposition | 10-month-old female APP/PS1 transgenic mice | SDG administration | Reduced Aβ deposition. | [3] |

| Neuroinflammatory Cytokines | 10-month-old female APP/PS1 transgenic mice | SDG administration | Decreased levels of TNF-α and IL-6. | [3] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model of Aseptic Encephalitis and Blood-Brain Barrier Integrity

-

Animal Model: C57BL/6 mice.

-

Induction of Encephalitis: Intracerebral injection of TNF-α to induce localized neuroinflammation. For systemic inflammation, intraperitoneal injection of Lipopolysaccharide (LPS) is used.

-

SDG Administration: Oral gavage of SDG at a specified dose (e.g., 10-50 mg/kg) for a predetermined period before and/or after the inflammatory challenge.

-

In Vivo Imaging: The brain microvasculature is visualized through a cranial window using intravital microscopy. Leukocytes are fluorescently labeled (e.g., with Rhodamine 6G) to track their adhesion and migration.

-

BBB Permeability Assay: Sodium fluorescein (B123965) (Na-F) is injected intravenously, and its extravasation into the brain parenchyma is quantified by measuring fluorescence intensity in brain homogenates.

-

Data Analysis: The number of adherent and migrated leukocytes is counted per unit area of the vessel wall. Na-F accumulation is compared between treatment groups. Statistical analysis is performed using one-way ANOVA with Dunnett's post-hoc test.

In Vitro Blood-Brain Barrier Model

-

Cell Culture: Primary human brain microvascular endothelial cells (BMVEC) are cultured to confluence on Transwell inserts to form a monolayer. Primary human monocytes are used as the migratory cells.

-

Treatment: BMVEC monolayers or monocytes are pretreated with various concentrations of SDG for a specified duration (e.g., 24 hours) before the addition of an inflammatory stimulus (e.g., TNF-α or IL-1β).

-

Adhesion and Migration Assay: Fluorescently labeled monocytes are added to the upper chamber of the Transwell containing the BMVEC monolayer. After a defined incubation period, the number of monocytes that have adhered to the monolayer and migrated to the lower chamber is quantified.

-

VCAM-1 Expression Analysis: Following treatment, BMVEC are lysed, and protein expression of VCAM-1 is determined by Western blotting or ELISA.

-

Data Analysis: The percentage of adhered and migrated monocytes is calculated relative to the total number of monocytes added. VCAM-1 expression levels are normalized to a housekeeping protein. Statistical significance is determined using appropriate statistical tests.

Rodent Model of Painful Radiculopathy and Oxidative Stress Assessment

-

Surgical Procedure: An established rat model of painful radiculopathy is used, involving a surgical procedure to induce nerve root compression.

-

SDG Administration: Synthetic SDG is administered systemically (e.g., subcutaneously) at a specific dose on consecutive days following the nerve compression injury.

-

Behavioral Assessment: Mechanical sensitivity in the forepaw is measured to assess pain levels.

-

Immunohistochemistry: At the end of the treatment period, dorsal root ganglia (DRG) and spinal cord tissues are collected, sectioned, and stained with antibodies against 8-hydroxyguanosine (8-OHG) and nitrotyrosine.

-

Image Analysis: The intensity and distribution of the fluorescent labels for 8-OHG and nitrotyrosine are quantified using densitometry analysis with software such as MATLAB.

-

Data Analysis: The percent of positive pixels for each marker is compared between the different treatment groups.

Alzheimer's Disease Mouse Model and GPER/CREB/BDNF Pathway Analysis

-

Animal Model: Ten-month-old female APPswe/PSEN1dE9 (APP/PS1) transgenic mice, a well-established model for Alzheimer's disease.

-

SDG Treatment: SDG is administered to the mice for a specified duration.

-

Behavioral Testing: A battery of behavioral tests (e.g., Morris water maze, Y-maze) is conducted to assess cognitive function.

-

Biochemical Analysis:

-

ELISA: Levels of TNF-α, IL-6, and IL-10 in cortical tissue are measured.

-

Western Blot: Expression levels of CREB, BDNF, and PSD-95 in the hippocampus are determined.

-

Immunohistochemistry: Aβ deposition in the brain is visualized and quantified.

-

-

Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

-

Metabolite Quantification: Serum levels of enterodiol (END) and enterolactone (ENL) are measured using HPLC-MS.

-

GPER Inhibition: To confirm the role of GPER, an acute neuroinflammation model is established in C57BL/6J mice using LPS, followed by an intracerebroventricular injection of a GPER inhibitor (G15) prior to SDG treatment.

-

Data Analysis: Statistical comparisons are made between the different experimental groups for all behavioral, biochemical, and microbial data.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the mechanisms discussed, the following diagrams have been generated using the DOT language.

Caption: SDG's potential anti-inflammatory action.

Caption: SDG's potential role in mitigating oxidative stress.

References

- 1. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Respiratory Microbiota | Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway | springermedicine.com [springermedicine.com]

5,5'-Dimethoxysecoisolariciresinol from Cinnamomum cassia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamomum cassia, commonly known as Chinese cinnamon, is a widely used spice and a significant source of various bioactive compounds.[1] Among these are lignans, a class of polyphenols with diverse pharmacological activities. This technical guide focuses on 5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) with potential therapeutic applications. While its direct isolation from Cinnamomum cassia is not extensively documented in publicly available literature, this guide provides inferred methodologies based on established phytochemical techniques for lignan extraction and purification. Furthermore, it details the known biological activities and associated signaling pathways of structurally similar lignans, offering a framework for future research and drug development endeavors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₈ | [2] |

| Molar Mass | 422.47 g/mol | [2] |

| CAS Number | 1002106-91-3 | [2] |

Inferred Isolation and Purification Protocol from Cinnamomum cassia

The following protocol is an inferred methodology for the isolation and purification of this compound from the bark of Cinnamomum cassia, based on general procedures for lignan extraction.

Extraction

-

Material Preparation: Obtain dried bark of Cinnamomum cassia and grind it into a coarse powder.

-

Solvent Extraction:

-

Perform an initial extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents.

-

Follow this with an exhaustive extraction using a polar solvent such as methanol (B129727) or ethanol. This can be done using a Soxhlet apparatus or by maceration with intermittent shaking for 48-72 hours at room temperature.

-

Concentrate the polar extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude polar extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the lignan-rich fractions to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest, as identified by TLC.

-

Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, extensive research on the structurally related lignan, secoisolariciresinol (B192356) diglucoside (SDG), provides valuable insights into its potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

SDG has been shown to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS).[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture HUVECs in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

LPS Stimulation: Seed the cells in plates and, upon reaching confluence, pre-treat them with varying concentrations of the test compound for a specified duration (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

-

Cytokine Analysis (ELISA): After incubation, collect the cell culture supernatant. Quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Western Blot Analysis:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with primary antibodies specific for key proteins in the signaling pathway (e.g., phospho-Akt, IκBα, NF-κB p65).

-

After washing, incubate the membrane with appropriate horseradish peroxidase-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagram

Caption: The anti-inflammatory action of SDG via inhibition of the Akt/IκB/NF-κB pathway.

Antioxidant Activity

The antioxidant potential of secoisolariciresinol and its metabolites has been evaluated, demonstrating their capacity to scavenge free radicals.

Quantitative Data on Antioxidant Activity

| Compound | Assay | Result | Source |

| Secoisolariciresinol | DPPH radical scavenging | IC₅₀ = 18.5 µM | [4] |

| Enterodiol | DPPH radical scavenging | IC₅₀ = 12.3 µM | [4] |

| Enterolactone (B190478) | DPPH radical scavenging | IC₅₀ = 25.6 µM | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add various concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A control containing only the solvent and DPPH is also measured.

-

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Quantitative Analysis

Currently, there is a lack of specific quantitative data for the concentration of this compound in Cinnamomum cassia. Quantitative analysis of proanthocyanidins (B150500) and phenylpropanoids in C. cassia has been performed using UPLC, suggesting that similar chromatographic methods could be developed and validated for the quantification of this specific lignan.[5]

Chemical Synthesis

A synthetic route for secoisolariciresinol diglucoside has been patented, which involves a multi-step process starting from commercially available materials.[6] However, a specific synthesis pathway for this compound originating from precursors found in Cinnamomum cassia has not been described in the reviewed literature.

Conclusion and Future Directions

This compound represents a promising bioactive compound potentially present in Cinnamomum cassia. While direct evidence for its isolation and activity from this plant is currently scarce, the established methodologies for lignan chemistry and the known biological effects of similar compounds provide a solid foundation for further investigation. Future research should focus on:

-

Confirming the presence and quantifying the amount of this compound in various Cinnamomum cassia chemotypes.

-

Isolating sufficient quantities of the pure compound to perform comprehensive biological activity screening.

-

Elucidating its specific mechanisms of action, particularly in relation to inflammatory and oxidative stress-related pathways.

-

Exploring efficient semi-synthetic or fully synthetic routes to ensure a sustainable supply for preclinical and clinical development.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound from Cinnamomum cassia.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1002106-91-3 [m.chemicalbook.com]

- 3. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/I κ B/NF- κ B Pathway on Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of secoisolariciresinol diglucoside-derived metabolites, secoisolariciresinol, Enterodiol, and enterolactone (2000) | Kailash Prasad | 279 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3007557B1 - Preparation of (s,s)-secoisolariciresinol diglucoside and (r,r)-secoisolariciresinol diglucoside - Google Patents [patents.google.com]

Unveiling the Molecular Mechanisms of 5,5'-Dimethoxysecoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) found in various plant species, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its antioxidant, anti-inflammatory, and pro-apoptotic properties. Drawing from available scientific literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant assays, and details the experimental protocols utilized for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has attracted attention for its potential therapeutic applications. This guide synthesizes the current understanding of its molecular interactions and cellular effects, providing a foundation for further investigation and development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Activity via NF-κB Inhibition

A central mechanism of action for this compound and its precursors is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation.

The precursor to this compound, secoisolariciresinol (B192356) diglucoside (SDG), has been shown to exert its anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines. While direct quantitative data for this compound is still emerging, studies on SDG suggest a potent anti-inflammatory potential. For instance, SDG has been shown to decrease local inflammation and suppress NF-κB signaling in the context of mammary tumor growth.[2]

Signaling Pathway:

References

- 1. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Metabolism of 5,5'-Dimethoxysecoisolariciresinol: A Technical Overview

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source. These compounds have garnered significant interest from the scientific community due to their potential health benefits. 5,5'-Dimethoxysecoisolariciresinol is a lignan (B3055560) that, like other related compounds, is believed to undergo significant metabolism by the gut microbiota, leading to the formation of bioactive compounds. This technical guide provides an in-depth summary of the anticipated bioavailability and metabolic pathways of this compound, drawing parallels from extensive research on secoisolariciresinol (B192356) diglucoside (SDG).

Predicted Metabolic Pathway of this compound

The metabolism of plant lignans is a multi-step process primarily carried out by the intestinal microflora. For this compound, the metabolic cascade is predicted to be analogous to that of secoisolariciresinol, which originates from the hydrolysis of SDG.

5,5'-Dimethoxysecoisolariciresinol: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) found in various plant species, is emerging as a compound of significant interest for its potential therapeutic applications. Lignans (B1203133), a class of polyphenols, are known for their diverse biological activities, and this compound, along with its derivatives, has demonstrated promising neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring lignan that has been isolated from various plant sources, including Lindera obtusiloba and Cinnamomum cassia. Its chemical structure, characterized by two methoxy (B1213986) groups at the 5 and 5' positions of the secoisolariciresinol (B192356) backbone, contributes to its biological activity. Research into the therapeutic potential of this compound and its derivatives is driven by the well-established health benefits associated with lignan consumption. This document aims to consolidate the existing scientific knowledge on this compound to serve as a resource for researchers and professionals in the field of drug discovery and development.

Potential Therapeutic Uses

The therapeutic potential of this compound and its closely related derivatives spans several key areas of pharmacology, primarily focusing on its protective effects against cellular stress and inflammation.

Neuroprotection

Derivatives of this compound have shown significant neuroprotective effects in in vitro models of neuronal cell death. These compounds have been observed to attenuate glutamate-induced oxidative stress in hippocampal cells, suggesting a potential role in mitigating neurodegenerative processes where excitotoxicity is a contributing factor.

Anti-inflammatory Activity

Lignans, as a class, are recognized for their anti-inflammatory properties. While direct evidence for this compound is still emerging, related compounds have been shown to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades. This suggests that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Antioxidant Effects

The phenolic structure of this compound endows it with antioxidant potential. The ability to scavenge free radicals is a key mechanism by which this compound may protect cells from oxidative damage, a common underlying factor in a variety of chronic diseases.

Quantitative Data on Bioactivity

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the reported bioactivities of its derivatives and related lignans to provide a comparative context for its potential efficacy.

Table 1: Neuroprotective Activity of this compound Derivatives

| Compound | Assay Model | Endpoint | Result | Reference |

| 9,9'-O-di-(E)-feruloyl-meso-5,5'-dimethoxysecoisolariciresinol | Glutamate-induced toxicity in HT22 cells | Cell Viability | Showed neuroprotective effects | [1] |

| 9,9'-O-di-(E)-sinapinoyl-meso-5,5'-dimethoxysecoisolariciresinol | Glutamate-induced toxicity in HT22 cells | Cell Viability | Showed neuroprotective effects | [1] |

Table 2: Anti-inflammatory Activity of Related Lignans and Cinnamomum cassia Constituents

| Compound/Extract | Assay Model | Endpoint | IC₅₀/Result | Reference |

| E-cinnamaldehyde | LPS-stimulated RAW 264.7 cells | NO Production | 55 ± 9 μM | [2] |

| o-methoxy cinnamaldehyde (B126680) | LPS-stimulated RAW 264.7 cells | NO Production | 35 ± 9 μM | [2] |

| Cinnamic aldehyde | LPS-stimulated RAW 264.7 cells | TNF-α Production | Concentration-dependent inhibition | [3] |

| Cinnamic aldehyde | Carrageenan-induced paw edema in mice | Paw Edema | Decreased edema | [3] |

Table 3: Antioxidant Activity of Related Lignans and Plant Extracts

| Compound/Extract | Assay | IC₅₀/Result | Reference |

| Macaranga hypoleuca ethyl acetate (B1210297) fraction | DPPH | 14.31 µg/mL | [4] |

| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 µg/mL | [4] |

| Tinospora crispa stem ethanol (B145695) extract | DPPH | 581.36 - 631.34 mg/L | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the therapeutic potential of this compound.

Neuroprotection Assay: Corticosterone-Induced Neuronal Cell Death

This protocol is adapted from studies investigating neuroprotective effects against stress-induced neuronal apoptosis.[6][7][8][9][10]

-

Cell Culture: Primary cortical neurons or PC12 cells are cultured in appropriate media and conditions. For PC12 cells, differentiation is often induced with Nerve Growth Factor (NGF).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Apoptosis: Corticosterone (B1669441) (e.g., 100-400 µM) is added to the culture medium to induce neuronal cell death.

-

Incubation: Cells are incubated for 24-48 hours.

-

Assessment of Cell Viability:

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. After incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cell death.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect of this compound is determined by comparing the viability of cells treated with corticosterone alone to those co-treated with the compound.

Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in vitro.[11][12][13][14][15][16][17][18]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) is added to the culture medium to stimulate an inflammatory response.

-

Incubation: Cells are incubated for 18-24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at approximately 540 nm.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs are determined using specific primary and secondary antibodies.

-

-

Data Analysis: The inhibitory effect of this compound on the production of inflammatory mediators is calculated, and IC₅₀ values are determined where possible.

Antioxidant Assay: DPPH Radical Scavenging Activity

This is a common and straightforward method to assess the free radical scavenging ability of a compound.[19][20][21][22][23]

-

Preparation of Reagents:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

-

Test solutions of this compound are prepared in methanol at various concentrations.

-

A positive control, such as ascorbic acid or Trolox, is also prepared.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, a specific volume of the DPPH solution is added to an equal volume of the test compound solution.

-